S-Bioallethrin

Overview

Description

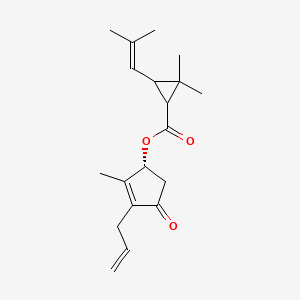

S-Bioallethrin is a synthetic Type I pyrethroid insecticide primarily used to control mosquitoes, flies, and other household pests due to its rapid knockdown effects . Its chemical structure includes a cyclopropane core and allethrolone moiety, contributing to its neurotoxic action by targeting voltage-gated sodium (Nav) channels in insects . Unlike natural pyrethrins, this compound exhibits enhanced photostability and selective toxicity, making it a staple in indoor pest control formulations such as aerosols and electric mats .

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Bioallethrin is synthesized through a series of chemical reactions involving cyclopropanecarboxylate derivatives. The key steps include:

Formation of the cyclopropane ring: This involves the reaction of an allyl compound with a cyclopropane derivative under specific conditions.

Esterification: The resulting compound undergoes esterification to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) and gas chromatography (GC) for purification. The process ensures the production of high-purity this compound, which is essential for its effectiveness as an insecticide .

Chemical Reactions Analysis

Types of Reactions

S-Bioallethrin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.

Reduction: This involves the removal of oxygen or the addition of hydrogen, resulting in reduced forms of the compound.

Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under controlled conditions.

Substitution: Halogenating agents like chlorine or bromine are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their insecticidal properties .

Scientific Research Applications

S-Bioallethrin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactions of pyrethroid insecticides.

Biology: Research focuses on its effects on insect physiology and its potential as a tool for studying insect behavior.

Medicine: Studies investigate its low toxicity to mammals and potential therapeutic applications.

Industry: This compound is widely used in the production of household insecticides and pest control products

Mechanism of Action

S-Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the channels, leading to prolonged opening and delayed closing. As a result, the neurons become more susceptible to large action potentials and repeated firing, ultimately causing paralysis and death of the insect .

Comparison with Similar Compounds

Comparison with Similar Pyrethroids

Sodium Channel Modulation

S-Bioallethrin, tefluthrin (Type I), and deltamethrin (Type II) exhibit divergent effects on Nav1.6 sodium channels (Table 1):

Table 1: Kinetics of Pyrethroid-Induced Sodium Tail Currents

- This aligns with Type I pyrethroids, which primarily modify open sodium channels during depolarization .

- Tefluthrin : A Type I compound with high mammalian toxicity, it shows intermediate tail current decay (τ1 = ~8 ms), significant resting modification (14.1%), and moderate use-dependent enhancement (2.8-fold) .

- Deltamethrin : A Type II pyrethroid, it produces prolonged tail currents (τ1 = ~19 ms), negligible resting modification (2.5%), and strong use-dependent enhancement (3.7-fold), consistent with preferential binding to inactivated channels .

Effects on Sodium Influx and Potency

In cerebrocortical neurons, this compound exhibits intermediate potency (EC30 = 932 nM) compared to tefluthrin (EC30 = 1,891 nM) and deltamethrin (EC30 = 635 nM) (Table 2) :

Table 2: Relative Potency in Sodium Influx (Cerebrocortical Neurons)

| Compound | EC30 (nM) | Relative Potency (vs. Deltamethrin) |

|---|---|---|

| This compound | 932 | 0.68 |

| Tefluthrin | 1,891 | 0.34 |

| Deltamethrin | 635 | 1.00 |

Deltamethrin’s higher potency correlates with its strong use-dependent modulation, while this compound’s lower EC30 compared to tefluthrin suggests greater efficiency in sodium influx under static conditions .

Inactivation-Resistant Current Enhancement

All three pyrethroids enhance non-inactivating sodium currents, but to varying degrees:

- This compound and tefluthrin increase inactivation-resistant currents by ~5-fold (from 2% to ~10% of total current) .

- Deltamethrin causes a smaller 2-fold increase (~4% of total current) .

This enhancement is linked to prolonged neuronal excitation, contributing to insect paralysis and mammalian neurotoxicity .

Toxicity and Selectivity

- Mammalian Toxicity : Tefluthrin exhibits the highest mammalian toxicity due to its dual resting and use-dependent effects on Nav1.6 and Nav1.2 channels . This compound, in contrast, shows low acute toxicity but induces apoptosis in human lymphocytes at high concentrations, suggesting cell-type-specific cytotoxicity .

- Insect Selectivity : this compound’s rapid action and low persistence make it ideal for mosquito control, with 2–4-fold higher bite inhibition potency than allethrin and bioallethrin . Deltamethrin’s prolonged effects suit agricultural pest control but pose higher environmental persistence risks .

Structural and Functional Insights

- Type I vs. Type II Actions: this compound’s rapid tail currents and lack of use-dependence contrast with deltamethrin’s slow kinetics and strong use-dependence, reflecting structural differences in their cyclopropane and α-cyano groups .

- Subtype Selectivity : Nav1.6 channels are 15-fold more sensitive to tefluthrin and deltamethrin than Nav1.2, implicating Nav1.6 in pyrethroid neurotoxicity .

Biological Activity

S-Bioallethrin is a synthetic pyrethroid insecticide, primarily used for pest control. Its biological activity has been extensively studied, revealing significant effects on cellular mechanisms, oxidative stress, and potential genotoxicity. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound operates by modulating sodium channels in nerve cells, leading to prolonged depolarization and subsequent paralysis of insects. It is classified as a Type I pyrethroid, which means it primarily affects the nervous system through transient modifications of sodium channel kinetics. Research indicates that this compound induces rapidly decaying sodium tail currents with minimal resting modification, contrasting with Type II pyrethroids like deltamethrin, which exhibit more persistent effects on sodium currents .

Oxidative Stress and Cell Viability

Studies have shown that this compound exposure leads to increased production of reactive oxygen species (ROS) and oxidative stress in human lymphocytes. A concentration-dependent decrease in cell viability was observed, with significant loss at higher concentrations (200 µM) where nearly 70% of cells were affected. The antioxidant capacity of these cells was compromised, as indicated by reduced activities of key antioxidant enzymes such as catalase and superoxide dismutase (SOD) by over 50% compared to controls .

Table 1: Antioxidant Enzyme Activity in Lymphocytes Exposed to this compound

| Concentration (µM) | Catalase Activity (%) | SOD Activity (%) | GP Activity (%) |

|---|---|---|---|

| Control | 100 | 100 | 100 |

| 10 | 85 | 90 | 95 |

| 100 | 60 | 70 | 65 |

| 200 | <25 | 43 | 49 |

Genotoxicity

This compound has demonstrated genotoxic potential in various studies. In vitro assays revealed that it induced DNA damage and apoptosis in human lymphocytes. The micronuclei assay indicated significant genotoxic effects in fish erythrocytes exposed to bioallethrin, suggesting its capability to cause chromosomal aberrations .

Immunotoxicological Effects

Research indicates that this compound may impair immune function by inhibiting lymphocyte proliferation. In vitro studies showed that exposure led to alterations in cytokine profiles, which could compromise the immune response. This immunotoxicological potential raises concerns regarding the safety of prolonged exposure to this compound, particularly for populations with high occupational or environmental exposure .

Occupational Exposure

A study conducted on agricultural workers exposed to this compound revealed significant alterations in plasma biochemical profiles, including markers of liver function and oxidative stress indicators. Workers reported symptoms consistent with pesticide exposure, highlighting the need for stringent safety measures and monitoring in occupational settings .

Environmental Impact

This compound's persistence in the environment has been documented, with studies indicating its presence in air samples from agricultural regions. The potential for bioaccumulation and effects on non-target organisms necessitates further investigation into its ecological impact .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying S-Bioallethrin’s mechanism of action on voltage-gated sodium channels?

To investigate this compound’s disruption of sodium channel gating kinetics, combine in vitro electrophysiology (e.g., patch-clamp assays) with molecular docking simulations. Electrophysiology allows direct measurement of ion conductance changes, while docking models predict binding interactions with channel domains. Validate findings using mutant sodium channels to identify critical residues affected by this compound . For reproducibility, document protocols for cell-line maintenance, voltage parameters, and compound concentrations in the "Materials and Methods" section, adhering to standardized reporting guidelines .

Q. How can researchers optimize analytical methods for quantifying this compound in environmental or biological samples?

Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV/fluorescence detection. Validate methods by assessing recovery rates, limit of detection (LOD), and matrix effects (e.g., interference from lipids in biological samples). Include internal standards (e.g., deuterated analogs) to correct for variability. Report validation parameters (precision, accuracy, linearity) in tabular format, following IUPAC guidelines for analytical chemistry .

Q. What are key considerations for designing dose-response experiments with this compound in neurotoxicity studies?

Establish a logarithmic concentration range (e.g., 0.1–100 µM) to capture threshold and saturation effects. Include positive controls (e.g., other pyrethroids with known EC50 values) and negative controls (vehicle-only exposures). Use randomized block designs to minimize batch effects. For in vivo studies, adhere to ethical guidelines for model organisms, specifying sample sizes, exposure duration, and behavioral endpoints .

Advanced Research Questions

Q. How should researchers address contradictory findings in studies on this compound’s enantiomer-specific activity?

Contradictions may arise from differences in enantiomer purity, assay systems (e.g., insect vs. mammalian sodium channels), or metabolic degradation rates. Conduct enantiomeric resolution via chiral chromatography and test each isomer separately. Compare results across multiple models (e.g., HEK cells expressing human NaV1.7 vs. insect-derived channels). Apply statistical frameworks like Bayesian analysis to quantify uncertainty and identify confounding variables .

Q. What advanced techniques can elucidate this compound’s interactions with non-target proteins or metabolic pathways?

Use proteomics (e.g., LC-MS/MS) to identify off-target protein binding and metabolomics (NMR or GC-MS) to map perturbations in metabolic networks. Pair these with CRISPR-Cas9 knockout models to validate causal relationships. For computational modeling, employ molecular dynamics simulations to predict binding affinities and residence times, cross-validated with surface plasmon resonance (SPR) data .

Q. How can genomic approaches inform resistance mechanisms to this compound in pest populations?

Perform whole-genome sequencing on resistant vs. susceptible insect strains to identify single-nucleotide polymorphisms (SNPs) in sodium channel genes (e.g., kdr mutations). Validate candidate mutations via site-directed mutagenesis and functional assays. Use RNA-seq to assess overexpression of detoxification enzymes (e.g., cytochrome P450s). Publish raw sequencing data in public repositories (e.g., NCBI SRA) with detailed metadata .

Q. What experimental designs are suitable for studying synergistic effects between this compound and adjuvants?

Apply factorial designs to test binary mixtures, varying ratios systematically (e.g., 1:1 to 1:10). Calculate synergy scores using the Loewe additivity model or CompuSyn software. Include mechanistic studies (e.g., fluorescence-based assays to assess adjuvant-enhanced penetration). Disclose all adjuvant formulations and purity levels to enable replication .

Q. How should longitudinal studies on this compound’s chronic neurotoxic effects be structured?

Use cohort studies with repeated measures over time (e.g., monthly electrophysiology or behavioral assessments in rodent models). Account for attrition bias via intention-to-treat analysis. Employ mixed-effects models to handle correlated data points. Pre-register hypotheses and analysis plans in public repositories (e.g., Open Science Framework) to mitigate post hoc bias .

Q. Methodological Best Practices

- Data Reporting : Present raw data, normalized values, and statistical outputs (e.g., p-values, confidence intervals) in supplementary tables. Use line graphs for time-series data and boxplots for dose-response comparisons .

- Ethical Compliance : For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) approval numbers and ARRIVE guidelines compliance statements .

- Reproducibility : Share synthetic protocols (e.g., this compound preparation), instrument settings, and code for computational models via platforms like Zenodo or GitHub .

Properties

IUPAC Name |

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16?,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAOQKBXKSDMS-AQYZNVCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)CC1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180679 | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

YELLOW VISCOUS LIQUID. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

165-170, at 0.05kPa: 153 °C | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

65.6 °C o.c. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.00 | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 25 °C: | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Bioallethrin, like other pyrethroids, binds to voltage gated sodium channels in their closed state and modifies the gating kinetics. Channel opening appears to increase affinity of the channel for pyrethroids like bioallethrin. Once bound pyrethroids slow both the opening and closing of the sodium channel resulting in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization. The these changes make the neuron more susceptible to large action potentials and repeated firing by both increasing the initial threshold and reducing the input needed for after-potentials. When repeated firing does occur, the nerve terminal will release more neurotransmitter which can produce muscle paralysis through tetanus. This paralysis stops the breathing of lice and scabies parasites resulting in death. Some pyrethroids act on calcium channels to increase intracelllular calcium. Bioallethrin produces a very small increase in intracellular calcium in mouse neocortical neurons by acting on N-type calcium channels but the effect returns to baseline within 2 min. In contrast bioallethrin has been found to block L T, and P/Q-types of voltage gated calcium channels in human embryonic kidney cell cultures. Bioallethrin has been found to inhibit both sodium-calcium dependent and magnesium-calcium ATP hydrolysis in insects although it, along with other type I pyrethroids, has a greater effect on sodium-calcium dependent hydrolysis. Bioallethrin may stimulate phosphoinositol breakdown in synaptoneuromes as other type I pyrethroids have been observed to do so. Other type I pyrethoids have also been found to bind to kainate receptors. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

584-79-2, 260359-57-7, 28057-48-9 | |

| Record name | Allethrin [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260359577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bioallethrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bioallethrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-methyl-4-oxo-3-(prop-2-en-1-yl)cyclopent-2-en-1-yl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIOALLETHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G79DM7O471 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIOALLETHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0227 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.